molecular formula C19H18ClN3O3 B14990249 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14990249
M. Wt: 371.8 g/mol
InChI Key: GINIWOFEYQSVSJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazine derivative with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting a phenol derivative with an acylating agent, followed by coupling with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide moieties but different substituents on the aromatic ring.

    Oxadiazole Derivatives: Compounds with oxadiazole rings but different substituents on the nitrogen or carbon atoms.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)13-5-9-16(10-6-13)25-11-17(24)21-19-18(22-26-23-19)14-3-7-15(20)8-4-14/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

GINIWOFEYQSVSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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